N-(6-Bromo-8-ethylquinolin-5-yl)benzamide
Overview
Description
N-(6-Bromo-8-ethylquinolin-5-yl)benzamide is an organic compound with the molecular formula C18H15BrN2O and a molecular weight of 355.23 g/mol. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl group at the 8th position of the quinoline ring, along with a benzamide moiety attached to the 5th position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(6-Bromo-8-ethylquinolin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-bromo-8-ethylquinoline.
Bromination: The bromination of 8-ethylquinoline is carried out using bromine in the presence of a suitable solvent such as acetic acid.
Amidation: The brominated product is then subjected to amidation with benzoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
N-(6-Bromo-8-ethylquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bromine, pyridine, benzoyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-Bromo-8-ethylquinolin-5-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Bromo-8-ethylquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-(6-Bromo-8-ethylquinolin-5-yl)benzamide can be compared with other similar compounds, such as:
N-(6-Chloro-8-ethylquinolin-5-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(6-Bromo-8-methylquinolin-5-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group.
N-(6-Bromo-8-ethylquinolin-5-yl)acetamide: Similar structure but with an acetamide moiety instead of benzamide.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(6-bromo-8-ethylquinolin-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-2-12-11-15(19)17(14-9-6-10-20-16(12)14)21-18(22)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTFERILWCRLIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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